molecular formula C18H21NO3S B7410307 N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B7410307
M. Wt: 331.4 g/mol
InChI Key: XUFFHGLBYAVODS-UHFFFAOYSA-N
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Description

N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a benzyl group, an oxolan-2-ylmethyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-benzyl-N-(oxolan-2-ylmethyl)amine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

C6H5SO2Cl+N-benzyl-N-(oxolan-2-ylmethyl)amineThis compound+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{N-benzyl-N-(oxolan-2-ylmethyl)amine} \rightarrow \text{this compound} + \text{HCl} C6​H5​SO2​Cl+N-benzyl-N-(oxolan-2-ylmethyl)amine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as peroxy acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Peroxy acids are commonly used as oxidizing agents.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction can yield amines.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to its specific structure, which includes both a benzyl group and an oxolan-2-ylmethyl group. This structural combination imparts distinct chemical properties and reactivity compared to other sulfonamides .

Properties

IUPAC Name

N-benzyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-23(21,18-11-5-2-6-12-18)19(15-17-10-7-13-22-17)14-16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFFHGLBYAVODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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